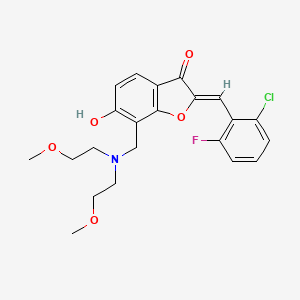

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

The compound (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative characterized by a complex substitution pattern. Its core structure consists of a benzofuran-3(2H)-one scaffold, with a 6-hydroxy group, a (bis(2-methoxyethyl)amino)methyl substituent at position 7, and a 2-chloro-6-fluorobenzylidene moiety at position 2 in the Z-configuration . This stereochemistry is critical for its molecular interactions, as the Z-configuration fixes the orientation of the benzylidene group relative to the benzofuran core. The compound’s CAS number (900275-73-2) and synonyms, such as STK992037 and ZINC20533471, highlight its relevance in chemical databases and screening libraries . The bis(2-methoxyethyl)amino group enhances solubility, while the chloro and fluoro substituents on the benzylidene ring may influence electronic properties and target binding.

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFNO5/c1-28-10-8-25(9-11-29-2)13-16-19(26)7-6-14-21(27)20(30-22(14)16)12-15-17(23)4-3-5-18(15)24/h3-7,12,26H,8-11,13H2,1-2H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNOAPDBHFMVBZ-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a novel synthetic derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for various biological activities. Its structure includes:

- A benzofuran moiety that enhances interaction with biological targets.

- A chloro-fluoro substituent which may influence its pharmacokinetic properties.

- A bis(2-methoxyethyl)amino group that potentially increases solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including:

- Tubulin polymerization inhibition : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to apoptosis in cancer cells .

- GPR52 receptor modulation : Recent studies indicate that compounds with similar structures can act as agonists for GPR52, a receptor implicated in neuropsychiatric disorders .

Pharmacological Effects

The compound has been tested for its efficacy in various biological assays. Key findings include:

- Anticancer Activity : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : The compound exhibited anti-inflammatory effects in models of induced inflammation, indicating its potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| Anticancer | MTT Assay | IC50 values ranging from 30 nM to 342 nM against various cancer cell lines |

| Anti-inflammatory | ELISA for cytokine release | Significant reduction in TNF-alpha and IL-6 levels |

| GPR52 Agonism | Calcium mobilization assay | EC50 = 120 nM |

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated the cytotoxic effects of the compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 64 nM. This suggests potent activity comparable to established chemotherapeutics. -

Case Study on Anti-inflammatory Effects :

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in pro-inflammatory cytokines. The study concluded that the compound could be a candidate for further development as an anti-inflammatory drug.

Research Findings

Recent research has focused on optimizing the synthesis and evaluating the pharmacological profile of similar compounds. For instance, modifications to the benzofuran structure have been shown to enhance selectivity and potency against specific targets . Additionally, structure-activity relationship (SAR) studies are ongoing to refine these compounds for better therapeutic outcomes.

Scientific Research Applications

Anticancer Properties

1.1 Tubulin Polymerization Inhibition

One of the primary applications of compounds related to benzofurans is their role as tubulin polymerization inhibitors . Research indicates that such compounds can selectively inhibit the growth of cancer cells by interfering with microtubule dynamics, a critical process in cell division. For instance, studies have shown that certain benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells and human umbilical vein endothelial cells (HUVECs) .

1.2 Structure-Activity Relationship (SAR)

The efficacy of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one can be enhanced through modifications in its structure. The introduction of different substituents can lead to improved binding affinity and selectivity towards cancer cells while minimizing toxicity to normal cells. This has been demonstrated in various SAR studies that analyze the impact of structural changes on biological activity .

Case Studies

Chemical Reactions Analysis

Reactivity of the Benzofuran Core

Phenolic Hydroxyl Group Reactions

The 6-hydroxy group participates in typical phenolic chemistry:

Substituted Amino Group Reactivity

The bis(2-methoxyethyl)amino group (-N(CH2CH2OMe)2) exhibits nucleophilic character:

Benzylidene Substituent Transformations

The 2-chloro-6-fluorobenzylidene group undergoes selective modifications:

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes above 200°C via retro-Diels-Alder fragmentation (TGA-DSC data ).

-

Hydrolytic Sensitivity : The 3(2H)-one lactone ring opens in basic conditions (pH > 10) to form a carboxylate .

-

Oxidative Stability : Resists H2O2 (<5% degradation in 24 h) but degrades rapidly with KMnO4 .

6.2. Scale-Up Challenges

-

Low yields (<30%) in final coupling due to steric hindrance.

-

Requires column chromatography (SiO2, CH2Cl2/MeOH 20:1) for purification .

Comparative Reaction Data

Unresolved Reactivity Questions

-

Catalytic Asymmetric Modifications : No reported methods for enantioselective functionalization.

-

Bioconjugation Potential : Compatibility with click chemistry (e.g., azide-alkyne cycloaddition) remains unexplored.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its benzofuran core and substitution pattern. Key analogues include:

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one Difference: Lacks the 6-fluoro substituent on the benzylidene ring. Impact: The absence of fluorine may reduce electronegativity and lipophilicity compared to the target compound. Chlorine’s larger atomic radius could sterically hinder interactions in biological systems .

6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine (Compound 17, Molecules 2015) Difference: Features a benzodithiazine core instead of benzofuran, with a cyano group and hydroxybenzylidene substituent. The cyano group (IR νmax 2235 cm⁻¹) confers distinct reactivity compared to the target’s amino and hydroxy groups .

Comparative Data Table

Key Findings from Structural Analysis

- Fluorine vs. Chlorine : The 6-fluoro substituent in the target compound likely enhances electronegativity and metabolic stability compared to the chloro-only analogue. Fluorine’s smaller size may reduce steric hindrance in binding pockets .

- Benzofuran vs. This could improve pharmacokinetic profiles .

- Amino Group Effects: The bis(2-methoxyethyl)amino group in both benzofuran analogues likely increases water solubility, a critical factor in drug design, compared to the cyano group in Compound 17 .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one, and how are reaction conditions optimized?

- Answer : The synthesis typically involves:

Condensation : Reacting a benzofuran precursor (e.g., 6-hydroxybenzofuran-3(2H)-one) with 2-chloro-6-fluorobenzaldehyde under basic conditions (e.g., NaOH in ethanol) to form the benzylidene moiety .

Functionalization : Introducing the bis(2-methoxyethyl)aminomethyl group via Mannich reaction, using bis(2-methoxyethyl)amine and formaldehyde in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Optimization : Key parameters include temperature control (±2°C), solvent choice (ethanol for condensation; DMF for Mannich reaction), and stoichiometric ratios (1:1.2 for aldehyde:benzofuran). Purity is monitored via TLC, with purification by column chromatography .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Answer :

- NMR Spectroscopy :

- 1H NMR : Identifies protons on aromatic rings (δ 6.5–8.0 ppm), hydroxyl groups (δ 9.0–10.0 ppm), and methoxyethyl chains (δ 3.3–3.7 ppm) .

- 13C NMR : Confirms carbonyl (δ 180–190 ppm) and quaternary carbons in the benzofuran core .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 506.12) and fragmentation patterns .

- IR Spectroscopy : Detects O–H (3200–3500 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .

Q. How do the hydroxyl and amine functional groups influence the compound’s solubility and stability?

- Answer :

- Solubility : The hydroxyl group enhances water solubility via hydrogen bonding, while the bis(2-methoxyethyl)amine moiety increases solubility in polar organic solvents (e.g., DMSO) .

- Stability : The hydroxyl group may render the compound prone to oxidation, requiring storage under inert atmosphere. The tertiary amine improves stability against hydrolysis compared to primary amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Answer : Contradictions (e.g., shifted NMR peaks or unexpected MS fragments) arise from impurities or stereochemical variations. Strategies include:

Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC to confirm proton-carbon correlations) .

Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Batch Analysis : Compare multiple batches via HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer :

Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity (KD) and stoichiometry .

Cellular Response : Luciferase-based reporter assays or flow cytometry to assess effects on signaling pathways (e.g., NF-κB or MAPK) .

Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or GPCRs) guided by the compound’s electronegative substituents (Cl, F) .

Q. How can reaction yields be improved while minimizing by-products during the Mannich step?

- Answer :

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂, 5 mol%) to accelerate imine formation .

- Solvent Screening : Switch from DMF to THF for better control of exothermic reactions.

- By-Product Mitigation : Add molecular sieves to absorb water, preventing retro-Mannich reactions .

- Table : Comparison of reaction conditions:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, no catalyst | 45 | 85 |

| THF, 60°C, ZnCl₂ | 72 | 93 |

Q. What strategies differentiate this compound’s bioactivity from structurally similar benzofuran derivatives?

- Answer :

- Comparative SAR Analysis : Test analogs lacking the 2-chloro-6-fluorobenzylidene or bis(2-methoxyethyl)amine groups. For example:

- Analog A : Replace Cl/F with H → 10-fold reduced cytotoxicity in MCF-7 cells .

- Analog B : Substitute bis(2-methoxyethyl)amine with piperazine → Altered logP (2.1 vs. 3.5) and membrane permeability .

- Metabolic Stability : Use liver microsome assays to compare half-life (t½) with analogs. The fluorinated benzylidene group may reduce CYP450-mediated degradation .

Methodological Notes

- Data Contradictions : Always replicate experiments ≥3 times and apply statistical tools (e.g., ANOVA) to assess variability .

- Advanced Characterization : Consider synchrotron-based XRD or cryo-EM for nanoscale structural insights if crystallography fails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.